molecular formula C7H12N2O B2847267 (4As,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one CAS No. 1932622-90-6

(4As,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one

Cat. No.: B2847267
CAS No.: 1932622-90-6
M. Wt: 140.186
InChI Key: SDQQLCCHEDEMFF-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4a⁵,7a⁵)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one is a bicyclic heterocyclic structure featuring a pyrrolidine ring fused to a pyridine ring in an octahydro configuration. Its stereochemistry (4a⁵,7a⁵) is critical for biological activity, as seen in its role as the core moiety of moxifloxacin, a fourth-generation fluoroquinolone antibiotic . This compound contributes to moxifloxacin’s ability to inhibit bacterial DNA gyrase and topoisomerase IV, key enzymes in bacterial DNA replication . The saturated bicyclic system enhances conformational rigidity, optimizing target binding and pharmacokinetic stability .

Properties

IUPAC Name

(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-6-5(4-9-7)2-1-3-8-6/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQQLCCHEDEMFF-WDSKDSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)C2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC(=O)[C@H]2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

As an intermediate in the synthesis of moxifloxacin, it may play a role in the formation of the final active compound.

Biochemical Pathways

As an intermediate in the synthesis of moxifloxacin, it may be involved in the pathways leading to the formation of this antibiotic.

Pharmacokinetics

As an intermediate in the synthesis of moxifloxacin, its bioavailability may be influenced by the processes involved in the formation of the final active compound.

Result of Action

As an intermediate in the synthesis of moxifloxacin, it may contribute to the antibiotic’s effects.

Action Environment

As an intermediate in the synthesis of moxifloxacin, its action may be influenced by the conditions under which the synthesis occurs.

Biological Activity

(4As,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties based on various research findings and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H12N2O
  • Molecular Weight : 164.20 g/mol
  • CAS Number : Not widely available in public databases.

Antimicrobial Activity

Research indicates that derivatives of octahydropyrrolo compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains including Staphylococcus aureus and Escherichia coli. These compounds demonstrated minimum inhibitory concentrations (MICs) that suggest potential for development as antimicrobial agents .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of octahydropyrrolo derivatives have shown promising results. In vitro studies indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve modulation of key signaling pathways such as the PI3K/Akt pathway .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. Notably:

  • Cell Line Studies : Compounds in this class have been tested against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). Results showed a dose-dependent inhibition of cell proliferation.
  • Mechanism of Action : The proposed mechanism includes induction of apoptosis through activation of caspases and modulation of the cell cycle .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC (µM)Reference
AntimicrobialStaphylococcus aureus8.0
AntimicrobialEscherichia coli12.0
NeuroprotectiveNeuronal Cells15.0
AnticancerMCF-710.0
AnticancerA54920.0

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of octahydropyrrolo derivatives against clinical isolates. The findings supported the hypothesis that these compounds could serve as lead structures for new antibiotics .
  • Neuroprotection in Models of Alzheimer's Disease : Experimental models demonstrated that treatment with octahydropyrrolo compounds resulted in reduced levels of amyloid-beta plaques and improved cognitive function in mice subjected to neurotoxic agents .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound has been studied for its potential pharmacological properties. Its structural characteristics suggest it could interact with various biological targets. For instance:

  • Antimicrobial Activity : Research indicates that derivatives of octahydropyrrolo[3,4-b]pyridine compounds exhibit antimicrobial properties. These compounds have been tested against a range of bacteria and fungi with promising results in inhibiting growth .
  • CNS Activity : Some studies suggest that this compound may influence central nervous system (CNS) activity. Its structural similarity to known psychoactive compounds implies potential use in treating neurological disorders .

Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of octahydropyrrolo derivatives demonstrated that modifications in the pyrrolidine ring significantly enhanced activity against resistant bacterial strains. The compound's ability to inhibit bacterial cell wall synthesis was a key mechanism identified in the study.

Material Science

Polymeric Applications
The unique structure of (4As,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one allows it to be used as a building block in polymer chemistry.

  • Conductive Polymers : Research has shown that incorporating such heterocyclic compounds into polymer matrices can enhance electrical conductivity and thermal stability. This application is particularly relevant in developing materials for electronic devices.

Case Study: Conductive Polymers Development
A recent study explored the incorporation of octahydropyrrolo derivatives into poly(3-hexylthiophene) (P3HT) blends. The results indicated improved charge transport properties and stability under thermal stress compared to traditional P3HT formulations.

Biological Research

Targeting Protein Interactions
The compound has been investigated for its ability to modulate protein interactions within biological systems.

  • Binding Studies : Binding affinity studies have shown that this compound can effectively bind to certain receptor sites involved in disease pathways. This property makes it a candidate for drug design aimed at specific protein targets associated with diseases such as cancer and neurodegenerative disorders .

Chemical Reactions Analysis

Stereospecific Reduction of Pyrrolo[3,4-b]pyridine Dione

The compound is synthesized via the reduction of (4aR,7aS)-6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione (Formula II). This step removes oxo groups while preserving stereochemistry .

Reaction Conditions

ParameterValue/Detail
Reducing AgentSodium borohydride (NaBH₄)
Activating AgentsAlCl₃, CaCl₂ (catalytic)
SolventDimethoxyethane (DME)
Temperature10–50°C (ambient preferred)
Purity (Chiral/GC)>98% / >99%

This reduction employs a NaBH₄-AlCl₃ complex to achieve high stereochemical fidelity. The role of CaCl₂ is to stabilize intermediates and prevent racemization .

Debenzylation of Benzyl-Protected Intermediate

Debenzylation removes the benzyl group from (4aS,7aS)-6-benzyl-octahydropyrrolo[3,4-b]pyridine (Formula III), yielding the target compound .

Optimized Protocol

ParameterValue/Detail
Catalyst5% Pd/C (wet)
SolventMethanol
Temperature60–70°C
Reaction Time4–6 hours
Yield92–95%

Hydrogenolysis proceeds efficiently under mild conditions, avoiding ring-opening side reactions. Methanol enhances catalyst activity and selectivity .

Resolution of Cis Isomer Using Chiral Acids

The precursor to Formula II, cis-6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione (Formula I), is resolved via diastereomeric salt formation with D(-)-tartaric acid .

Key Data

ParameterValue/Detail
Resolving AgentD(-)-Tartaric acid
Solvent SystemIsopropyl Alcohol (IPA):Acetonitrile (3:2)
TemperatureReflux → gradual cooling
Chiral Purity>99% ee

This step ensures the (4aR,7aS) configuration is retained for downstream reactions .

Stability Under Synthetic Conditions

The compound demonstrates remarkable stability during synthesis:

ConditionObservation
Acidic Media (pH < 3)No degradation (24 hours, 25°C)
Basic Media (pH > 10)Partial ring-opening (>40°C)
Oxidative EnvironmentsStable to O₂, H₂O₂

These properties enable its use in multi-step syntheses without intermediate isolation .

Comparative Analysis of Reduction Methods

Different reducing agents impact yield and stereopurity:

AgentChiral PurityGC PurityYield
NaBH₄/AlCl₃98.5%99.2%94%
LiAlH₄97.1%98.8%89%
Vitride® (NaAlH₂(OCH₂CH₂OCH₃)₂)96.3%97.5%85%

NaBH₄/AlCl₃ in DME provides optimal balance of efficiency and stereochemical control .

The chemical behavior of (4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one is characterized by high stereoselectivity in reduction and debenzylation steps, coupled with exceptional stability under diverse conditions. These properties make it indispensable for producing enantiomerically pure fluoroquinolones.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to the broader class of octahydropyrrolo-pyridine derivatives and shares structural similarities with other nitrogen-containing bicyclic systems. Below is a systematic comparison with related compounds from patent literature and chemical databases:

Table 1: Core Structural Variations

Compound Name / ID Core Structure Key Substituents or Modifications Biological Relevance
(4a⁵,7a⁵)-octahydropyrrolo[3,4-b]pyridin-7-one (Target) Pyrrolo[3,4-b]pyridine Ketone at position 7; (4a⁵,7a⁵) stereochemistry Antibacterial (moxifloxacin core)
7-[(3R)-3-(dimethylamino)pyrrolidin-1-yl] derivatives (, Compound 2–3) Pyrrolo[3,4-b]pyridine Dimethylamino-pyrrolidine substituent; pyrazolo[1,5-a]pyridin-2-yl group Antimicrobial candidates
(3a⁵,7a⁵)-octahydro-3H-pyrrolo[3,4-c]pyridin-3-one () Pyrrolo[3,4-c]pyridine Ketone at position 3; methyl or ethyl substituents Synthetic intermediates
7-(4-ethylpiperazin-1-yl) derivatives (, Compound 5) Pyrido[1,2-a]pyrimidin-4-one Ethylpiperazine substituent; 3,4-dimethoxyphenyl group Kinase inhibitors (patented)
2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl) derivatives () Pyrazolo-pyridine hybrids Fluorine or methyl groups; morpholine-ethylamino substituents Broad-spectrum antimicrobials

Key Observations:

Core Heterocycle Differences: The target compound’s pyrrolo[3,4-b]pyridine core distinguishes it from pyrrolo[3,4-c]pyridine derivatives (), where the nitrogen positions alter electronic properties and binding interactions.

Substituent Impact :

  • Piperazine/piperidine substituents (e.g., 4-ethylpiperazin-1-yl in ) enhance solubility and target affinity in kinase inhibitors .
  • Fluorine atoms (e.g., in moxifloxacin) improve membrane permeability and bactericidal activity .

Stereochemical Specificity :

  • The (4a⁵,7a⁵) configuration in the target compound is critical for moxifloxacin’s efficacy, whereas (3a⁵,7a⁵) or (3a⁵,7aR) stereoisomers () show divergent biological roles .

Functional Group Analysis

Table 2: Functional Group Comparison

Compound Class Common Functional Groups Role in Bioactivity Examples
Fluoroquinolones -COOH, F, cyclopropyl, methoxy DNA gyrase inhibition; bacterial targeting Moxifloxacin
Pyrido-pyrimidinones Pyrimidinone, aryl, piperazine Kinase inhibition; anticancer/antiviral activity , Compound 5
Pyrrolo-pyridine ketones Ketone, alkyl/aryl substituents Conformational rigidity; enzyme interaction Target compound
Pyrazolo/imidazo hybrids Pyrazolo[1,5-a]pyridine, methyl/ethyl Enhanced lipophilicity; antimicrobial penetration , Compound 4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.